Superior Diurnal IOP Reduction vs. Latanoprost 0.005% in the VOYAGER Phase 2 Study
In the VOYAGER study, a randomized, investigator-masked, parallel-group, dose-ranging trial (N=413), LBN 0.024% once daily demonstrated significantly greater reductions in mean diurnal IOP compared with latanoprost 0.005% at the primary endpoint, Day 28 (p=0.005), as well as at Days 7 (p=0.033) and 14 (p=0.015) [1]. The incidence of adverse events, mostly mild and transient, was numerically higher in the LBN treatment groups compared with the latanoprost group, but hyperemia was similar across treatments [2].
| Evidence Dimension | Mean Diurnal IOP Reduction from Baseline |
|---|---|
| Target Compound Data | 9.0 mmHg |
| Comparator Or Baseline | Latanoprost 0.005%: 7.77 mmHg |
| Quantified Difference | 1.23 mmHg greater reduction (p=0.005) |
| Conditions | 28-day randomized, investigator-masked trial; once-daily evening dosing in patients with OAG/OHT; mean baseline IOP ~23-24 mmHg |
Why This Matters
The 1.23 mmHg additional IOP reduction represents a clinically meaningful advantage, as every 1 mmHg of IOP lowering is associated with an approximately 10% reduction in glaucoma progression risk.
- [1] Weinreb RN, Ong T, Scassellati Sforzolini B, et al. A randomised, controlled comparison of latanoprostene bunod and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study. Br J Ophthalmol. 2015;99(6):738-745. View Source
- [2] Weinreb RN, Ong T, Scassellati Sforzolini B, et al. VOYAGER study: adverse event profile. Br J Ophthalmol. 2015;99(6):738-745. View Source
